

AVE-0118: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: AVE-0118

Cat. No.: B1666140

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Executive Summary

AVE-0118 is an investigational antiarrhythmic agent that has demonstrated significant effects on atrial electrophysiology in preclinical studies. Its primary mechanism of action involves the blockade of multiple cardiac ion channels, leading to a prolongation of the atrial effective refractory period. This technical guide provides a comprehensive overview of the available pharmacodynamic data for **AVE-0118**, including its mechanism of action, effects on cardiac ion channels, and its impact on atrial electrophysiology in various animal models. Detailed experimental protocols for key studies are also presented.

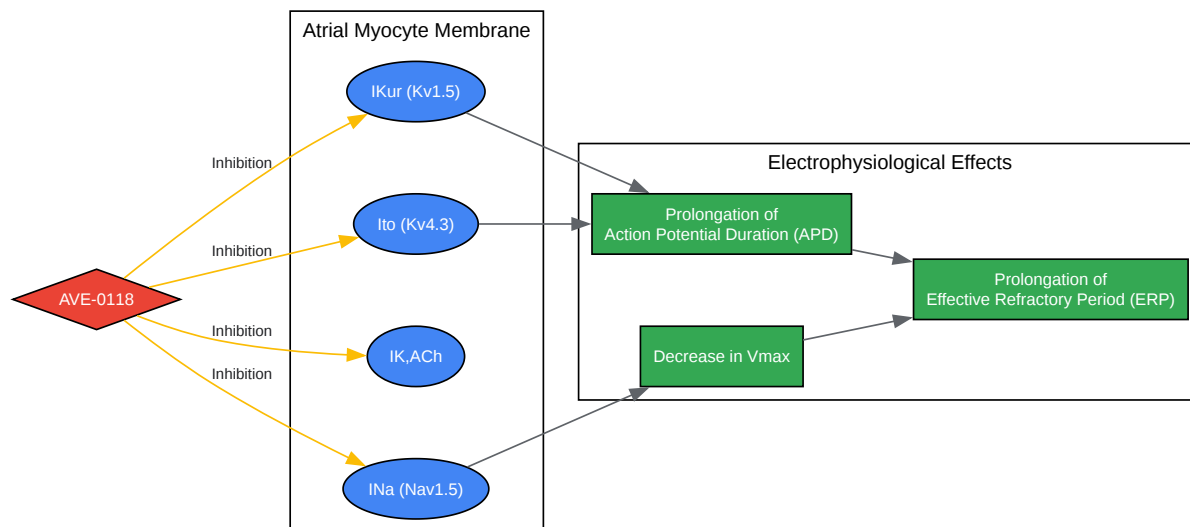
It is important to note that despite extensive literature searches, detailed quantitative pharmacokinetic data for **AVE-0118**, such as C_{max}, T_{max}, AUC, and half-life, are not publicly available. One study mentions the existence of a "detailed preclinical pharmacokinetic study," but the specific data from this study has not been published. Therefore, a comprehensive summary of its pharmacokinetic profile cannot be provided at this time. This guide will focus on the robust body of pharmacodynamic research that has been conducted.

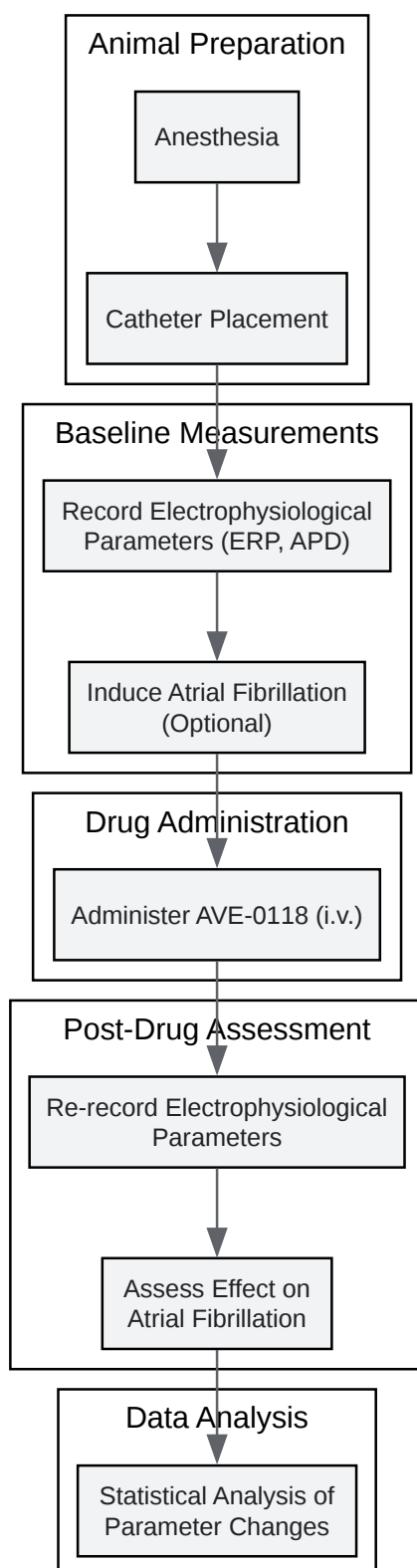
Pharmacodynamics of AVE-0118

Mechanism of Action

AVE-0118 is a multi-ion channel blocker with a notable selectivity for atrial tissue.^{[1][2]} Its primary mechanism of action involves the inhibition of several key potassium and sodium currents involved in the cardiac action potential.

The signaling pathway of **AVE-0118**'s action on cardiac ion channels is multifaceted. It primarily targets voltage-gated potassium channels, including the ultra-rapid delayed rectifier current (IKur), the transient outward current (Ito), and the acetylcholine-activated potassium current (IK,ACh).[1][2] More recent findings have also highlighted its inhibitory effect on the cardiac sodium current (INa).[2] The combined blockade of these channels results in a modulation of the atrial action potential, leading to its therapeutic effects.





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References

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- 2. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
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